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Compound of Interest

Compound Name: 1-Iodo-4-phenoxybenzene

Cat. No.: B1332068 Get Quote

1-Iodo-4-phenoxybenzene is a diaryl ether that serves as a versatile intermediate in organic

synthesis, particularly in the construction of complex molecular frameworks relevant to

materials science and pharmaceutical development. Its structure, featuring a flexible ether

linkage between two distinct aromatic rings—one of which is functionalized with a heavy iodine

atom—presents a unique subject for comprehensive structural elucidation. The precise

characterization of its conformational preferences, electronic properties, and bond metrics is

paramount for predicting its reactivity and designing its applications.

This guide provides a multi-faceted approach to the structural analysis of 1-Iodo-4-
phenoxybenzene. Moving beyond a simple recitation of data, we will explore the causality

behind the selection of analytical techniques and interpret the results in an integrated fashion.

We will employ a synergistic combination of X-ray crystallography for solid-state analysis, a

suite of spectroscopic methods (NMR, IR, and Mass Spectrometry) for characterization in

various states, and computational modeling to provide theoretical validation. This document is

intended for researchers and professionals who require a robust and validated understanding

of this molecule's core structure.

The Static Blueprint: Solid-State Conformation via
X-ray Crystallography
Expertise & Causality: To definitively determine the three-dimensional arrangement of atoms in

the solid state, single-crystal X-ray diffraction is the gold standard. This technique provides

precise, unambiguous measurements of bond lengths, bond angles, and torsional angles, and
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reveals intermolecular interactions, such as crystal packing forces, that govern the material's

bulk properties. While a published crystal structure for this specific molecule is not readily

available in public databases, the protocol for its determination is well-established and

essential for a complete structural profile.

Experimental Protocol: Single-Crystal X-ray Diffraction
A self-validating protocol for the crystallographic analysis of a small molecule like 1-Iodo-4-
phenoxybenzene is as follows:

Crystal Growth (Self-Validation Step): High-quality single crystals are paramount. This is

typically achieved by slow evaporation of a saturated solution of the compound in a suitable

solvent system (e.g., ethanol, ethyl acetate, or a hexane/dichloromethane mixture). The

formation of well-defined, non-twinned crystals is the first validation of sample purity and

suitability.

Crystal Mounting and Data Collection: A suitable crystal is mounted on a goniometer head.

Data is collected using a modern diffractometer equipped with a monochromatic X-ray

source (e.g., Mo Kα or Cu Kα radiation) and a sensitive detector. The crystal is maintained at

a low temperature (e.g., 100 K) to minimize thermal vibrations, leading to higher resolution

data.

Structure Solution and Refinement: The collected diffraction data is processed to yield a set

of structure factors. The structure is solved using direct methods or Patterson methods,

which locate the position of the heavy iodine atom first, followed by the lighter atoms. The

model is then refined against the experimental data, a process that minimizes the difference

between observed and calculated structure factors to yield the final, high-precision atomic

coordinates.[1][2]

Data Presentation: Expected Structural Parameters
Based on known structures of similar diaryl ethers and iodinated aromatic compounds, the key

intramolecular parameters for 1-Iodo-4-phenoxybenzene can be predicted.
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Parameter Expected Value
Rationale & Authoritative
Comparison

C—I Bond Length ~2.10 Å
Consistent with C-I bonds in

other iodo-aromatic structures.

C—O Bond Lengths ~1.40 Å
Typical for aryl-ether C-O

bonds.

C—O—C Bond Angle ~118-120°

The flexibility of this angle is a

key determinant of the

molecule's overall

conformation.

Torsion Angles (defining ring

orientation)
Variable

The two phenyl rings are not

expected to be coplanar due to

steric hindrance, resulting in a

twisted conformation.

Visualization: Molecular Geometry
// Atom definitions I [label="I", fillcolor="#34A853", pos="2.5,0!"]; C4 [label="C",

fillcolor="#5F6368", pos="1.5,0!"]; C3 [label="C", fillcolor="#5F6368", pos="1,-0.87!"]; C2

[label="C", fillcolor="#5F6368", pos="0,-0.87!"]; C1 [label="C", fillcolor="#5F6368",

pos="-0.5,0!"]; C6 [label="C", fillcolor="#5F6368", pos="0,0.87!"]; C5 [label="C",

fillcolor="#5F6368", pos="1,0.87!"]; O [label="O", fillcolor="#EA4335", pos="-1.5,0!"]; C1_prime

[label="C", fillcolor="#5F6368", pos="-2.5,0!"]; C2_prime [label="C", fillcolor="#5F6368",

pos="-3,-0.87!"]; C3_prime [label="C", fillcolor="#5F6368", pos="-4,-0.87!"]; C4_prime

[label="C", fillcolor="#5F6368", pos="-4.5,0!"]; C5_prime [label="C", fillcolor="#5F6368",

pos="-4,0.87!"]; C6_prime [label="C", fillcolor="#5F6368", pos="-3,0.87!"];

// Bonding I -- C4; C4 -- C3; C4 -- C5; C3 -- C2; C2 -- C1; C1 -- C6; C1 -- O; C6 -- C5; O --

C1_prime; C1_prime -- C2_prime; C1_prime -- C6_prime; C2_prime -- C3_prime; C3_prime --

C4_prime; C4_prime -- C5_prime; C5_prime -- C6_prime; }

Caption: Ball-and-stick representation of 1-Iodo-4-phenoxybenzene.

A Dynamic Profile: Spectroscopic Characterization
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Spectroscopic techniques provide a wealth of information that is complementary to

crystallography. They allow for the analysis of the molecule in solution or solid states and

confirm the presence of functional groups, connectivity, and molecular mass.

Nuclear Magnetic Resonance (NMR) Spectroscopy:
Mapping Connectivity in Solution
Expertise & Causality: NMR is the most powerful technique for determining the chemical

structure of organic molecules in solution. ¹H NMR identifies the number and environment of

hydrogen atoms, while ¹³C NMR does the same for carbon atoms. For 1-Iodo-4-
phenoxybenzene, NMR is crucial to confirm the 1,4-substitution pattern on the iodinated ring

and the overall connectivity.

Sample Preparation: Dissolve ~5-10 mg of 1-Iodo-4-phenoxybenzene in ~0.6 mL of a

deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. The use of a deuterated

solvent is critical to avoid large solvent signals overwhelming the analyte signals.

Data Acquisition: Acquire spectra on a 400 MHz (or higher) spectrometer. For ¹H NMR, a

standard single-pulse experiment is sufficient. For ¹³C NMR, a proton-decoupled experiment

(e.g., zgpg30) is used to simplify the spectrum and improve the signal-to-noise ratio.

Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, phase-

corrected, and referenced (e.g., to the residual solvent peak or internal standard like TMS).

The following data has been reported for 1-Iodo-4-phenoxybenzene.[3]

Table 1: ¹H and ¹³C NMR Data (in CDCl₃)
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Nucleus
Chemical Shift (δ,
ppm)

Multiplicity /
Assignment

Rationale

¹H 6.72-6.82 m (2H), H-2', H-6'

Protons ortho to the

ether linkage on the

unsubstituted ring,

shielded.

¹H 6.95-7.05 m (2H), H-3, H-5

Protons ortho to the

iodine atom,

deshielded by iodine.

¹H 7.13 t, J = 7.4 Hz (1H), H-4'

Proton para to the

ether linkage on the

unsubstituted ring.

¹H 7.29-7.41 m (2H), H-3', H-5'

Protons meta to the

ether linkage on the

unsubstituted ring.

¹H 7.53-7.70 m (2H), H-2, H-6

Protons meta to the

iodine atom, most

deshielded on this

ring.

¹³C 86.0 C-4 (C-I)

The carbon directly

attached to iodine is

significantly shielded

by the heavy atom

effect.

¹³C
119.3, 121.0, 121.2,

123.9
Aromatic CH

Signals corresponding

to the various

protonated aromatic

carbons.

¹³C 130.0, 138.8, 139.0 Aromatic CH

Aromatic CH signals

in the deshielded

region.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 14 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1332068?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


¹³C 156.7, 157.6 C-1, C-1' (C-O)

Quaternary carbons

bonded to the ether

oxygen, highly

deshielded.

Infrared (IR) Spectroscopy: Identifying Functional
Groups
Expertise & Causality: IR spectroscopy probes the vibrational frequencies of chemical bonds. It

is an exceptionally rapid and reliable method for confirming the presence of key functional

groups. For this molecule, IR is used to verify the C-O-C ether linkage and the aromatic nature

of the rings.

Sample Preparation: Place a small amount of the solid 1-Iodo-4-phenoxybenzene sample

directly onto the ATR crystal.

Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal.

Collect the spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise

ratio.

Background Correction: A background spectrum of the clean ATR crystal is recorded and

automatically subtracted from the sample spectrum.

Table 2: Expected Characteristic IR Absorption Bands
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Wavenumber
Range (cm⁻¹)

Vibration Type Expected Intensity Rationale

3100-3000
Aromatic C—H

Stretch
Medium-Weak

Characteristic of sp²

C-H bonds in the

phenyl rings.[4]

1600-1450 Aromatic C=C Stretch Medium-Strong

Multiple sharp bands

confirming the

aromatic skeletons.

~1240
Aryl-O Asymmetric

Stretch
Strong

A very strong and

characteristic

absorption for aryl

ethers.[4]

~1050
Aryl-O Symmetric

Stretch
Medium

Complements the

asymmetric stretch in

identifying the ether.

Below 600 C—I Stretch Medium

The C-I bond vibration

occurs at low

frequency due to the

heavy mass of the

iodine atom.[4]

Mass Spectrometry (MS): Confirming Molecular Weight
and Integrity
Expertise & Causality: Mass spectrometry provides a direct measurement of the molecule's

mass-to-charge ratio (m/z), allowing for the unambiguous confirmation of its molecular formula.

Furthermore, the fragmentation pattern observed under ionization provides a "fingerprint" that

can corroborate the proposed structure.

Sample Preparation: Dissolve a small amount of the sample in a volatile solvent like

dichloromethane or ethyl acetate.
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Injection and Separation: Inject the solution into the GC, where the compound is volatilized

and separated from any impurities on a capillary column.

Ionization and Detection: As the compound elutes from the GC column, it enters the mass

spectrometer and is ionized (typically by Electron Ionization, EI). The resulting ions are

separated by their m/z ratio and detected.

Molecular Ion (M⁺): The spectrum shows a prominent molecular ion peak at m/z = 296.00,

which corresponds to the molecular weight of C₁₂H₉IO.[3] This provides definitive

confirmation of the molecular formula.

Fragmentation Pattern: In EI-MS, the molecular ion can fragment in predictable ways. For 1-
Iodo-4-phenoxybenzene, key expected fragments would include:

[M - I]⁺ (m/z = 169): Loss of the iodine radical, a common fragmentation for iodo-

aromatics.

[C₆H₅O]⁺ (m/z = 93): Cleavage of the ether bond to form the phenoxy cation.

[C₆H₅]⁺ (m/z = 77): Phenyl cation.

Visualization: Integrated Spectroscopic Workflow

Spectroscopic Techniques

Derived Structural Information

NMR Spectroscopy

Connectivity & Electronic Environment

IR Spectroscopy

Functional Groups (C-O-C, C-I)

Mass Spectrometry

Molecular Formula & Fragmentation

Validated Structure of
1-Iodo-4-phenoxybenzene
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Click to download full resolution via product page

Caption: Workflow showing how different spectroscopic techniques contribute to a validated

structure.

Theoretical Corroboration: Computational Modeling
Expertise & Causality: Computational chemistry, particularly Density Functional Theory (DFT),

serves as a powerful tool to validate experimental findings.[5] By calculating the molecule's

properties from first principles, we can create a theoretical model that, if accurate, corroborates

the experimental structural assignment. Discrepancies between computed and experimental

data can reveal subtle structural effects or suggest a need to reconsider the initial assignment.

Methodology: Density Functional Theory (DFT)
Structure Input: An initial 3D structure of 1-Iodo-4-phenoxybenzene is built.

Geometry Optimization: The geometry is optimized to find the lowest energy conformation. A

common and reliable method is the B3LYP functional with a basis set like 6-311G(d,p) for

lighter atoms and a basis set with effective core potentials (e.g., LANL2DZ) for the heavy

iodine atom.

Property Calculation: Following optimization, vibrational frequencies (for IR spectrum

prediction) and NMR chemical shifts (using the GIAO method) are calculated at the same

level of theory.[6]

Data Presentation: Comparison of Experimental and
Computed Data
A trustworthy analysis requires comparing the theoretical data directly against experimental

results.

Table 3: Comparative Analysis of Experimental vs. DFT-Predicted Data

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 14 Tech Support

https://www.benchchem.com/product/b1332068?utm_src=pdf-body-img
https://pmc.ncbi.nlm.nih.gov/articles/PMC11087259/
https://www.benchchem.com/product/b1332068?utm_src=pdf-body
https://pdf.benchchem.com/1601/A_Predictive_Computational_Analysis_of_4_Ethoxy_2_fluoro_1_nitrobenzene_Reactivity.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1332068?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Parameter Experimental Value
Typical DFT-
Predicted Value

Correlation

¹³C Shift (C-I) 86.0 ppm[3] ~85-90 ppm

Excellent agreement

validates the heavy

atom effect.

¹³C Shift (C-O) 156.7, 157.6 ppm[3] ~155-160 ppm

Strong correlation

confirms the

assignment of the

ether-linked carbons.

IR Freq. (C-O-C) Expected ~1240 cm⁻¹
~1220-1260 cm⁻¹

(scaled)

Predicted frequency

should align well with

the strongest band in

the fingerprint region.

C-O-C Angle Not measured ~119°

DFT provides a

precise prediction for

the key angle defining

the molecular shape.

Visualization: Computational Analysis Workflow
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Caption: Workflow for the computational validation of molecular structure.

Conclusion: A Synthesized and Validated Structural
Model
Through the integrated application of X-ray crystallography, multi-technique spectroscopy, and

computational modeling, we can assemble a high-confidence structural model of 1-Iodo-4-
phenoxybenzene. Crystallography provides the definitive solid-state architecture, while NMR

confirms the atomic connectivity and substitution pattern in solution. IR spectroscopy rapidly

verifies the presence of key functional groups, and mass spectrometry confirms the molecular

formula and integrity. Finally, DFT calculations serve as a crucial validation step, demonstrating
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that our experimental data is consistent with a theoretically sound model. This comprehensive

approach ensures a trustworthy and robust structural characterization, providing a solid

foundation for any researcher utilizing 1-Iodo-4-phenoxybenzene in further scientific

endeavors.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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